molecular formula C22H20ClN3O3S B2866226 (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione CAS No. 941942-92-3

(4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione

Cat. No. B2866226
CAS RN: 941942-92-3
M. Wt: 441.93
InChI Key: BOZRKVIWKUZKDC-UHFFFAOYSA-N
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Description

The compound (4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione is a chemical compound with potential therapeutic applications . It is related to a series of compounds that have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a predicted boiling point of 524.8±50.0 °C and a predicted density of 1.344±0.06 g/cm3 . The compound also has a predicted acidity coefficient (pKa) of 6.14±0.10 .

Scientific Research Applications

Microwave Assisted Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the microwave-assisted synthesis of novel pyrazoline derivatives, showing significant anti-inflammatory and antibacterial activities. This research underscores the potential of such compounds in developing new therapeutic agents (Ravula et al., 2016).

Structural Studies and Proton Donor Properties

Binkowska et al. (2009) conducted structural studies on 4-nitrophenyl[bis(benzylthio)]methane, a compound with a similar structural motif, to understand its proton donor properties through X-ray diffraction, NMR, and spectrophotometric methods (Binkowska et al., 2009).

Synthesis of 2,5-Disubstituted Furan Derivatives

Palmieri et al. (2010) reported an efficient two-step synthesis process for 2,5-disubstituted furans from functionalized nitroalkanes, indicating the versatility of furan derivatives in pharmaceutical synthesis (Palmieri et al., 2010).

DNA Topoisomerases I and II Inhibitory Activities

Lee et al. (2007) isolated new benzofurans from Gastrodia elata, demonstrating potent inhibitory activities against DNA topoisomerases I and II. This finding suggests the potential of furan derivatives in cancer therapy and the development of new antitumor drugs (Lee et al., 2007).

Radical Anions of Nitrofuran Compounds by Ascorbate

Fernández Villamil et al. (1990) studied the generation of radical anions of nifurtimox and related nitrofuran compounds by ascorbate, highlighting the chemical behavior of nitrofuran derivatives under reduction conditions. This study provides insights into the redox properties of these compounds (Fernández Villamil et al., 1990).

Photocatalytic Degradation of Methyl Parathion

Moctezuma et al. (2007) reported the photocatalytic degradation of methyl parathion, identifying intermediate organic reaction products. This research demonstrates the environmental application of furan derivatives in degrading toxic organic compounds (Moctezuma et al., 2007).

Future Directions

The future directions for research on this compound could involve further exploration of its potential anti-tubercular activity, as well as investigation of its activity against other pathogens. The development of new and effective anti-TB drugs is an urgent need, and this compound could potentially contribute to these efforts .

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O3S/c23-19-14-17(26(27)28)6-7-18(19)20-8-9-21(29-20)22(30)25-12-10-24(11-13-25)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOZRKVIWKUZKDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Benzylpiperazin-1-yl)(5-(2-chloro-4-nitrophenyl)furan-2-yl)methanethione

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